

Physicochemical Characteristics of Cyanoacetamide Compounds: A Technical Guide

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Compound of Interest

Compound Name:	2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Cat. No.:	B160119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of cyanoacetamide and its derivatives. Cyanoacetamide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.^[1] Its unique structure, featuring an acetic amide with a nitrile functional group, makes it a valuable synthon for creating heterocyclic compounds like pyrazole, pyridine, and pyrimidine derivatives, which are pivotal in drug discovery.^{[1][2][3]}

Core Physicochemical Properties of Cyanoacetamide

Understanding the fundamental physicochemical properties of cyanoacetamide is essential for its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the parent cyanoacetamide compound (CAS: 107-91-5).

Property	Value	Source(s)
Molecular Formula	$C_3H_4N_2O$	[1] [4]
Molecular Weight	84.08 g/mol	[1] [4] [5]
Appearance	White to light cream crystalline powder	[1] [2] [6]
Melting Point	119 - 121 °C	[2] [4] [7]
Boiling Point	Decomposes or boils at ~351.2 °C	[4] [5]
Density	~1.163 - 1.4 g/cm ³	[2] [4]
pKa	~11 - 13.24	[4]
logP (XLogP3-AA)	-1.0	[5]
Water Solubility	Soluble (1 g in 6.5 mL of cold water)	[2] [5] [8]

Solubility Profile

The solubility of cyanoacetamide has been systematically measured in various solvents. A study using a laser dynamic method determined the solubility across a temperature range of 273.15 K to 318.15 K.[\[9\]](#)[\[10\]](#) The solubility was found to increase with rising temperature in all tested solvents.[\[9\]](#) The order of solubility in these solvents is as follows:

N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Stability

Cyanoacetamide is stable under normal, recommended storage conditions, which typically involve keeping it in a tightly closed container in a dry, well-ventilated place away from direct sunlight and moisture.[\[7\]](#)[\[12\]](#) It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[\[13\]](#) Upon contact with acid, acid fumes, water, or steam, it can produce toxic and flammable vapors.[\[5\]](#)

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental methodologies.

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of a compound like cyanoacetamide in various solvents.

- Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., water, ethanol, hexane).
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the respective solvent to each labeled test tube.[14]
- Solute Addition: Add a small, pre-weighed amount (e.g., 25 mg) of the solid compound to each test tube.[15]
- Mixing: Vigorously stir or shake each sample continuously for a set period, typically 60 seconds.[14]
- Observation: After mixing, observe the contents of the test tube.
 - Soluble: The compound dissolves completely, leaving no visible solid particles.
 - Insoluble: The compound does not dissolve, and solid particles remain visible.[14]
 - Partially Soluble: A portion of the compound dissolves, but some solid remains.
- Recording: Record the results for each solvent. For liquid-liquid systems, miscibility (one layer) or immiscibility (two layers) is recorded.[14]
- pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus or a pH meter to determine if it is acidic, basic, or neutral.[16][17]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining pKa values.[\[18\]](#)

- Apparatus Setup: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[\[19\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often water or a co-solvent system) to a known concentration (e.g., 1 mM).[\[19\]](#)
- Titration Environment: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[\[19\]](#)
- Titration: Immerse the calibrated pH electrode into the solution. Gradually add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) in small, precise increments.[\[19\]](#)
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa (the "half-volume" method).[\[20\]](#)
- Replication: Perform a minimum of three titrations to ensure the reliability and accuracy of the results.[\[19\]](#)

Protocol for logP/logD Determination (Shake-Flask Method)

The shake-flask method is the traditional and standard procedure for directly measuring the partition coefficient (logP) or distribution coefficient (logD).[\[21\]](#)

- Phase Preparation: Prepare a biphasic system, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for logD). Pre-saturate the n-octanol with the aqueous buffer

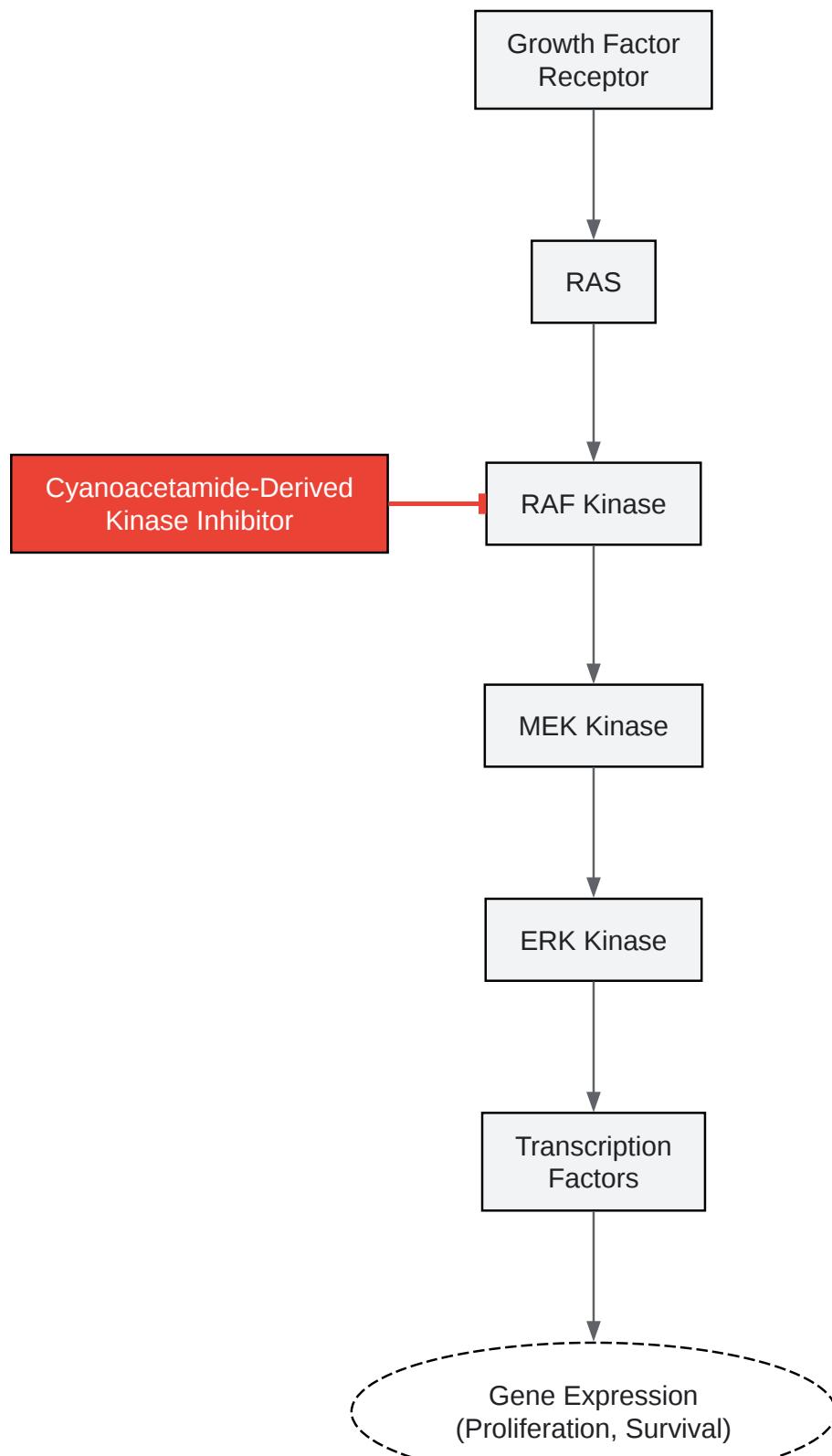
and vice-versa by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[22][23]

- Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[22] Add a small volume of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases.
- Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[21][23]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[23]
- Quantification: Carefully withdraw an aliquot from each phase.[24] Determine the concentration of the compound in each phase using an appropriate analytical technique, such as HPLC-UV or LC-MS.[23][25]
- Calculation: Calculate the logD (or logP) value using the following equation:
 - $\log D = \log_{10} \left(\frac{[\text{Compound}]_{\text{n-octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$

Biological Activity and Signaling Pathways

Cyanoacetamide derivatives are not merely synthetic intermediates; they possess a wide range of biological activities. They have been investigated for anticancer, antibacterial, and antioxidant properties.[26][27][28] The versatility of the cyanoacetamide scaffold allows for the synthesis of diverse heterocyclic structures that can interact with various biological targets.

For instance, many kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores that can be synthesized from cyanoacetamide precursors. The diagram below illustrates a hypothetical signaling pathway where a cyanoacetamide-derived inhibitor might act.



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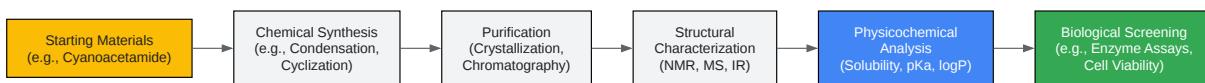
Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Experimental and Synthetic Workflows

The practical application of cyanoacetamide in research and development follows structured workflows, from initial synthesis to final characterization.

General Synthesis and Characterization Workflow

The synthesis of novel derivatives is a common starting point for drug discovery programs. The following diagram outlines a typical workflow.

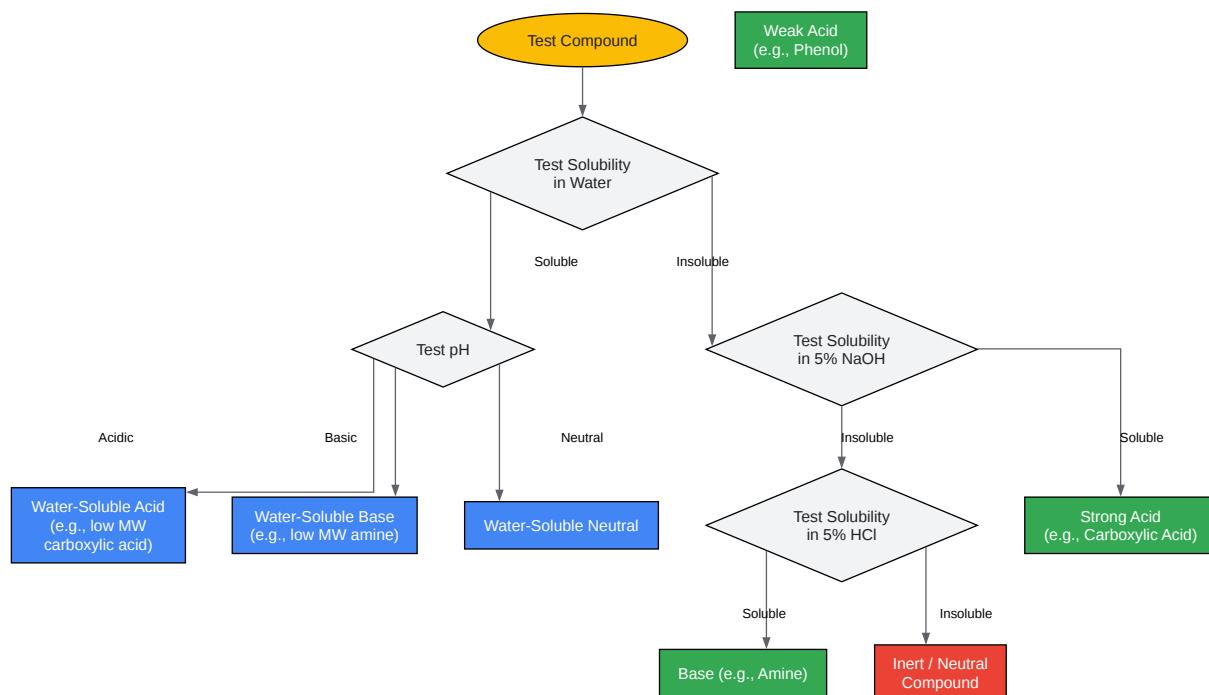


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Workflow for synthesis and evaluation of cyanoacetamide derivatives.

Solubility Testing Workflow

This diagram illustrates the logical decision-making process involved in classifying a compound's solubility based on standard laboratory tests.

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Decision tree for the systematic solubility classification of an organic compound.

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